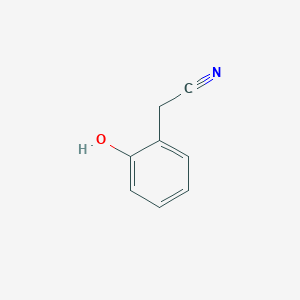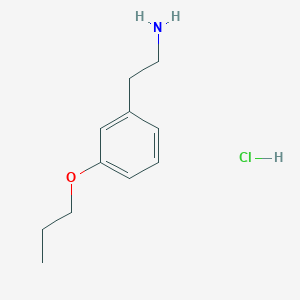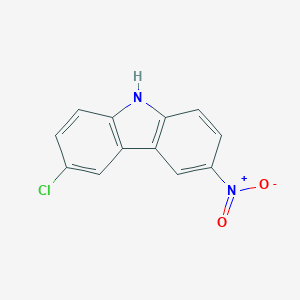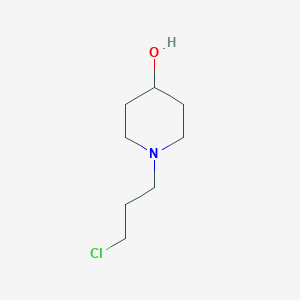![molecular formula C60H44N2 B171773 N4,N4,N4',N4'-Tetra([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine CAS No. 164724-35-0](/img/structure/B171773.png)
N4,N4,N4',N4'-Tetra([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine
Vue d'ensemble
Description
“N4,N4,N4’,N4’-Tetra([1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4,4’-diamine”, also known as BPBPA, is a Hole Transport, Electron Blocking Layer (HTL / EBL) material . It is popularly used in optoelectronic devices, such as high efficiency and long lifetime light-emitting diode devices (organic LEDs, OLEDs) .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a large number of interconnected aromatic rings. The empirical formula is C60H44N2 . The compound has a molecular weight of 793.00 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 793.022 and a melting point of 265°C . It’s worth noting that these properties, particularly the high melting point, are indicative of the compound’s stability, which is a desirable characteristic for materials used in electronic devices .Applications De Recherche Scientifique
Hole-Transporting Materials in OLEDs N4,N4,N4',N4'-Tetra([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine derivatives have been extensively studied for their application in organic light-emitting diodes (OLEDs). Their high thermal stability and reversible oxidation process make them suitable as hole-transporting materials, improving the current efficiency and operational stability of OLEDs under high current density (Li et al., 2013).
Electrochemical Response and Molecular Structures These compounds also exhibit interesting electrochemical responses. Research indicates that modifications in their molecular structure, such as the introduction of methyl groups, can affect their electronic properties. This includes the variation of oxidation potentials and the stability of radical cations, offering insights into their potential application in electronic devices (Low et al., 2004).
Characterization of Novel Derivatives The synthesis and characterization of novel derivatives of these compounds have been studied, demonstrating their good thermal stability and luminescence properties. Such studies are crucial for understanding their photophysical properties and potential applications in electronic materials (Gorgun, 2017).
Application in Organic Light-Emitting Diodes Another significant application is their use in reducing the driving voltage of OLEDs. Novel starburst-type amorphous materials derived from these compounds have been synthesized and applied as hole injection layers in OLEDs, demonstrating a significant reduction in required driving voltage due to enhanced horizontal molecular orientation (Kim, Yokoyama, & Adachi, 2012).
Photoluminescent Properties in Coordination Polymers Their integration into coordination polymers with Zn(II) and Cd(II) has been explored. The resulting transparent crystals show varying dimensionality and complexity, with potential photoluminescent properties, which could be significant for materials science and photonic applications (Shi et al., 2016).
Charge Mobility Prediction in Amorphous Materials Furthermore, the application of hopping theory to predict charge mobility in amorphous organic materials using derivatives of these compounds provides essential insights into developing materials with higher charge mobility, which is crucial for electronic device applications (Lee, Waterland, & Sohlberg, 2011).
Safety And Hazards
While there are no recognized studies reporting toxicity or carcinogenicity of this compound, it’s always important to handle it with care to avoid direct skin or eye contact, or inhalation of its powder . It should be used under well-ventilated conditions, and protective gloves and safety glasses should be worn to avoid exposure .
Orientations Futures
Given its use in OLEDs, the future directions for this compound are likely to be closely tied to the development of this technology. As OLEDs find increasing use in a range of applications, from displays to lighting, the demand for efficient, stable HTL / EBL materials like BPBPA is likely to grow .
Propriétés
IUPAC Name |
4-phenyl-N-(4-phenylphenyl)-N-[4-[4-(4-phenyl-N-(4-phenylphenyl)anilino)phenyl]phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H44N2/c1-5-13-45(14-6-1)49-21-33-55(34-22-49)61(56-35-23-50(24-36-56)46-15-7-2-8-16-46)59-41-29-53(30-42-59)54-31-43-60(44-32-54)62(57-37-25-51(26-38-57)47-17-9-3-10-18-47)58-39-27-52(28-40-58)48-19-11-4-12-20-48/h1-44H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAIEIRYBSKHDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=C(C=C7)C8=CC=CC=C8)C9=CC=C(C=C9)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H44N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583220 | |
| Record name | N~4~,N~4~,N~4'~,N~4'~-Tetra([1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
793.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4,N4,N4',N4'-Tetra([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine | |
CAS RN |
164724-35-0 | |
| Record name | N~4~,N~4~,N~4'~,N~4'~-Tetra([1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane](/img/structure/B171728.png)




![2-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B171744.png)
![1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine](/img/structure/B171752.png)